molecular formula C12H13N3O B132282 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol CAS No. 81261-84-9

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol

Cat. No.: B132282
CAS No.: 81261-84-9
M. Wt: 215.25 g/mol
InChI Key: NUWWAHKTVOVTNC-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is an organic compound with the molecular formula C12H13N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amino group attached to a phenol ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-aminophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in a solvent like ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated phenol derivatives.

Scientific Research Applications

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4,6-Dimethyl-2-pyrimidinyl)oxy]phenylamine
  • **2-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
  • **N-(4-[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl)phenyl-2-phenoxyacetamide

Uniqueness

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both amino and phenol functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWWAHKTVOVTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353455
Record name 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81261-84-9
Record name Pyrimethanil, 4'-hydroxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081261849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMETHANIL, 4'-HYDROXY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61526I0CQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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